molecular formula C12H17NO2 B15256350 N-(3-Ethoxy-5-methylphenyl)propanamide

N-(3-Ethoxy-5-methylphenyl)propanamide

Cat. No.: B15256350
M. Wt: 207.27 g/mol
InChI Key: LGDLLBTXHRUBEN-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 3-ethoxy-5-methylphenyl group. This compound features a methoxy group at the 3-position and a methyl group at the 5-position of the benzene ring, which influence its electronic and steric properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-10-6-9(3)7-11(8-10)15-5-2/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

LGDLLBTXHRUBEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)propanamide typically involves the reaction of 3-ethoxy-5-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)propanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The compound may interact with enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (): This analog replaces the 3-ethoxy-5-methylphenyl group with a 4-ethoxyphenyl moiety and introduces a tetrazole ring. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity and metabolic stability compared to the simpler propanamide structure.
  • N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide ():
    The diisopropyl amide substitution increases steric bulk, which may hinder interactions with enzymatic targets. The 2-methoxy-5-methylphenyl group introduces a meta-methyl and ortho-methoxy arrangement, contrasting with the para-methyl and meta-ethoxy in the target compound. This positional variance could influence solubility and receptor-binding affinity .

Functional Group Modifications

  • 3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide (): The addition of an amino group on the propanamide backbone enhances polarity and hydrogen-bond donor capacity. The 4-chloro substituent introduces electron-withdrawing effects, which may increase metabolic resistance but reduce solubility compared to the purely alkyl-substituted target compound .
  • N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ():
    The tetrazole ring and ethylphenyl substitution create a more rigid, planar structure. This could improve binding to flat aromatic pockets in proteins, a feature absent in the target compound’s flexible ethoxy-methylphenyl group .

Physicochemical Properties

The table below summarizes key differences in molecular properties:

Compound Name Molecular Weight Key Substituents Functional Groups Potential Impact
N-(3-Ethoxy-5-methylphenyl)propanamide ~207.3 g/mol* 3-ethoxy, 5-methylphenyl Amide Moderate solubility, intermediate logP
N-(4-Ethoxyphenyl)-...tetrazol-5-yl)propanamide () ~425.5 g/mol 4-ethoxy, tetrazole Amide, tetrazole Enhanced acidity, higher metabolic stability
N,N-Diisopropyl-...phenylpropanamide () ~378.5 g/mol 2-methoxy-5-methylphenyl, diisopropyl Amide, methoxy High steric hindrance, lower solubility
3-amino-N-(4-chloro-...propanamide () ~268.7 g/mol 4-chloro, 2-methoxy, amino Amide, amino, chloro Increased polarity, potential toxicity risks

*Calculated based on molecular formula.

Biological Activity

N-(3-Ethoxy-5-methylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 2060026-91-5

The compound features an ethoxy group and a methyl-substituted phenyl moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various amide derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

CompoundS. aureus (µM)E. coli (µM)P. aeruginosa (µM)B. subtilis (µM)
This compound8.34 ± 0.558.97 ± 0.128.65 ± 0.579.24 ± 0.50
Ciprofloxacin7.80 ± 0.197.16 ± 0.587.14 ± 0.587.29 ± 0.90

The compound exhibited significant antibacterial activity comparable to that of ciprofloxacin, a standard antibiotic, indicating its potential as a new antimicrobial agent .

Cytotoxicity Assessment

Cytotoxicity was assessed using hemolysis tests on bovine red blood cells, revealing low toxicity levels for this compound with hemolysis percentages ranging from 4% to 15% across various concentrations . This suggests that while the compound is effective against bacteria, it maintains a favorable safety profile.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity through in vitro assays on cancer cell lines such as MLL-AF9 and Hoxa9/Meis1 transformed murine bone marrow cells. The growth inhibition (GI50) values were measured using the MTT assay:

CompoundGI50 (µM)Selectivity Index
This compound25 ± 4.9>10
Reference Compound<10<5

This data indicates that this compound possesses notable anticancer properties with a selectivity index suggesting it preferentially affects cancer cells over normal cells .

Case Studies

  • Antimicrobial Study : A recent study synthesized several derivatives of propanamides and tested their efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound was among the most effective compounds tested .
  • Cytotoxicity Evaluation : In a comparative study on the cytotoxic effects of various amides, this compound showed minimal hemolytic activity, reinforcing its potential as a safer therapeutic option .

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